N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide
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Overview
Description
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol to form the thioether linkage.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it suitable for studying nonlinear optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: .
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: .
Uniqueness
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide stands out due to its combined features of a triazole ring, a cyclohexyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-19-11-16-17-15(19)22-14-10-6-5-9-13(14)18-23(20,21)12-7-3-2-4-8-12/h2-4,7-8,11,13-14,18H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJSXKXBWIWCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CCCCC2NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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